4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine
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Overview
Description
4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with a bromophenyl group at the 4-position and a dimethylphenyl group at the 6-position. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bromophenyl and dimethylphenyl precursors.
Formation of Pyrimidine Ring: The pyrimidine ring is formed through a cyclization reaction involving the condensation of the bromophenyl and dimethylphenyl precursors with a suitable amine source.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. Catalysts such as acids or bases may be used to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up of Synthesis: The synthetic route is scaled up to produce larger quantities of the compound.
Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Biological Research: The compound is used as a tool to study biological pathways and molecular targets.
Chemical Biology: It is employed in chemical biology research to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes, receptors, or nucleic acids.
Pathways Involved: It modulates various biochemical pathways, leading to changes in cellular functions and biological responses.
Binding Interactions: The compound binds to its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine: Similar structure with a chlorine atom instead of bromine.
4-(3-Fluorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine: Similar structure with a fluorine atom instead of bromine.
4-(3-Methylphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine: Similar structure with a methyl group instead of bromine.
Uniqueness
4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and interactions with molecular targets. The bromine atom can also serve as a handle for further functionalization and derivatization, making this compound versatile for various applications.
Properties
IUPAC Name |
4-(3-bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3/c1-11-6-7-15(12(2)8-11)17-10-16(21-18(20)22-17)13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZQQFYOZJJAGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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